molecular formula C8H14O B3028649 trans-2-Octenal CAS No. 2548-87-0

trans-2-Octenal

Cat. No.: B3028649
CAS No.: 2548-87-0
M. Wt: 126.2 g/mol
InChI Key: LVBXEMGDVWVTGY-VOTSOKGWSA-N
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Description

trans-2-Octenal: is an organic compound with the molecular formula C8H14O . It is a type of unsaturated aldehyde, characterized by the presence of a double bond between the second and third carbon atoms in the chain. This compound is known for its distinctive odor, often described as fatty, green, and herbaceous. It is commonly used in the flavor and fragrance industries .

Biochemical Analysis

Biochemical Properties

2-Octenal participates in various biochemical reactions. It is synthesized from fatty acid metabolic pathways through β-oxidation and lipoxygenase activity . The compound interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity. For instance, 2-Octenal has been found to inhibit the in vitro growth of certain fungi, demonstrating its interaction with biological materials .

Cellular Effects

The effects of 2-Octenal on cells are diverse and significant. For instance, it has been found to inhibit the growth of certain fungi, such as Metarhizium anisopliae sensu lato . This suggests that 2-Octenal can influence cell function and potentially impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, 2-Octenal exerts its effects through various mechanisms. It is known to bind to certain biomolecules, potentially inhibiting or activating enzymes. For example, it has been found to inhibit the growth of certain fungi, suggesting a potential mechanism of enzyme inhibition .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Octenal can change over time. For instance, in the presence of nonvolatile Longjing green tea constituents, the formation of 2-butyl-2-octenal was found to increase with time upon storage at 50 degrees Celsius . This suggests that 2-Octenal may have long-term effects on cellular function in in vitro or in vivo studies.

Metabolic Pathways

2-Octenal is involved in various metabolic pathways. It is synthesized from fatty acid metabolic pathways through β-oxidation and lipoxygenase activity . This process involves various enzymes and cofactors, and can influence metabolic flux or metabolite levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Aldol Condensation: One common method for synthesizing trans-2-Octenal involves the aldol condensation of hexanal with acetaldehyde.

    Oxidation of Alcohols: Another method involves the oxidation of trans-2-octen-1-ol using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

Industrial Production Methods: : In industrial settings, this compound is often produced through the catalytic dehydrogenation of 2-octanol. This process involves the use of metal catalysts such as copper or palladium at elevated temperatures and pressures to achieve high conversion rates .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), Pyridinium chlorochromate (PCC)

    Reducing Agents: Hydrogen gas (H2) with palladium catalyst (Pd/C)

    Addition Reagents: Hydrogen bromide (HBr)

Major Products

    Octanoic Acid: Formed through oxidation

    2-Octanol: Formed through reduction

    2-Bromo-Octanal: Formed through addition of HBr

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : trans-2-Octenal stands out due to its balanced chain length, which provides an optimal combination of volatility and stability. This makes it particularly effective in applications requiring a strong yet pleasant odor, as well as in antimicrobial treatments .

Properties

IUPAC Name

(E)-oct-2-enal
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h6-8H,2-5H2,1H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVBXEMGDVWVTGY-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C/C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
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DSSTOX Substance ID

DTXSID40858789
Record name (E)-2-Octenal
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Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Colorless liquid with a distinct green-leafy odor; [Bedoukian Research MSDS], Colourless to slightly yellow liquid; Fatty, green aroma
Record name trans-2-Octenal
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Record name 2-Octenal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1362/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

Slightly soluble in water; Soluble in most fixed oils, Soluble (in ethanol)
Record name 2-Octenal
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Density

0.835-0.845
Record name 2-Octenal
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Vapor Pressure

0.59 [mmHg]
Record name trans-2-Octenal
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CAS No.

2548-87-0, 2363-89-5, 25447-69-2
Record name (E)-2-Octenal
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Record name 2-Octenal
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Record name 2-Octenal, (2E)-
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Synthesis routes and methods

Procedure details

The above vinyl ether was dissolved in benzene (100 ml.) and the solution was refluxed for 120 hours under Argon. The solvent was removed at reduced pressure to give a yellow oil (~ 1.289 g.). This was chromatographed on 25 g. of silica gel and elution with 1:9 parts by volume of ether:petroleum ether (b.p. 30°-60°) gave 792 mg. of material. This was further purified by Kugelrohr distillation at 36°/0.5 mmHg to yield 3(S),7-dimethyl-4trans)octenal as a colorless oil, [α] D25 + 30.18° (c= 3.572, CHCl3).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: While specific target interactions depend on the context, 2-Octenal is known to affect insects. For example, it acts as a repellent for the tick Amblyomma sculptum, interfering with its host-seeking behavior. [] In the case of the fungus Sclerotium rolfsii, 2-Octenal demonstrates fungicidal activity, inhibiting both hyphal growth and sclerotia viability. [] Additionally, in crickets, 2-Octenal induces locomotive impairment, likely linked to the depletion of free thiols. []

ANone: While the provided papers don't delve into detailed spectroscopic data, 2-Octenal has the molecular formula C8H14O and a molecular weight of 126.20 g/mol.

ANone: The provided research papers do not focus on 2-Octenal as a catalyst. Its role in catalytic reactions or its potential applications in catalysis are not discussed.

ANone: The provided research doesn't explicitly explore the SAR of 2-Octenal. It would be interesting to investigate how structural modifications, such as chain length or functional group changes, influence its biological activity.

ANone: The research primarily focuses on 2-Octenal's natural occurrence and biological activity. Information about its stability in various formulations or strategies to enhance its formulation properties is limited.

ANone: The research papers do not address SHE regulations or risk assessments for 2-Octenal. Consulting relevant safety data sheets and regulatory guidelines is crucial for handling and using this compound.

ANone: The provided research does not delve into the detailed pharmacokinetics or pharmacodynamics of 2-Octenal. Further studies are needed to elucidate its ADME profile and in vivo activity.

A: The research primarily focuses on in vitro and behavioral assays to understand the effects of 2-Octenal. For example, its fungicidal activity was assessed in vitro against Sclerotium rolfsii. [] Additionally, Y-tube olfactometer bioassays were used to evaluate its repellent effect on ticks. []

ANone: The provided research does not discuss resistance mechanisms or cross-resistance related to 2-Octenal. Further studies are needed to understand its long-term effects on target organisms and the potential development of resistance.

A: While the research doesn't explicitly address toxicity, it suggests that 2-Octenal might deplete free thiols, which are important antioxidants in biological systems. [] This finding highlights the need for further toxicological evaluations.

ANone: While the provided research doesn't offer a historical overview, 2-Octenal's role as a volatile compound in various organisms has been recognized for a significant period. Early studies focused on its identification in different biological systems, while recent research delves into its ecological functions, particularly in chemical communication and defense mechanisms.

A: The research on 2-Octenal exemplifies interdisciplinary efforts, combining aspects of chemistry, biology, entomology, and potentially agricultural sciences. For instance, understanding its role as a semiochemical in insect communication [, , , , ] requires expertise from various disciplines.

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